Ethyl isobutyl succinate
Description
Structure
3D Structure
Properties
CAS No. |
52762-24-0 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-O-ethyl 4-O-(2-methylpropyl) butanedioate |
InChI |
InChI=1S/C10H18O4/c1-4-13-9(11)5-6-10(12)14-7-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
ITMHQIWFDVCNJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)OCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Kinetics for Ethyl Isobutyl Succinate
Established Synthetic Pathways for Succinate (B1194679) Esters
The synthesis of succinate esters, including ethyl isobutyl succinate, is predominantly achieved through well-established chemical reactions involving succinic acid and its derivatives.
Esterification Reactions of Succinic Acid and Derivatives
The most direct route to succinate esters is the esterification of succinic acid or its more reactive derivatives with alcohols. The choice of starting material and catalyst plays a crucial role in the reaction's efficiency.
Fischer-Speier Esterification: This classic method involves the reaction of succinic acid with an alcohol, such as a mixture of ethanol (B145695) and isobutanol, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. nih.gov The reaction is an equilibrium process, and to drive it towards the formation of the diester, the water produced is typically removed using a Dean-Stark apparatus. nih.gov The direct esterification of succinic acid can also be carried out under autocatalytic conditions at elevated temperatures and pressures, though this often requires more forcing conditions. mdpi.com
From Succinic Anhydride (B1165640): Succinic anhydride is a more reactive precursor than succinic acid for the synthesis of succinate monoesters. wikipedia.org The reaction of succinic anhydride with an alcohol, like isobutanol, can proceed even without a strong acid catalyst to yield the monoester, isobutyl hydrogen succinate. nih.govbrainly.com Subsequent esterification with a second alcohol (e.g., ethanol) under acidic conditions would then produce the mixed diester, this compound. The ring-opening of succinic anhydride with alcohols is a widely used strategy and can be catalyzed by various agents, including metal-exchanged montmorillonite (B579905) clays (B1170129). fiveable.mebohrium.com For instance, the reaction of succinic anhydride with n-butanol has been shown to proceed to high yields in the presence of Al³⁺-montmorillonite. fiveable.me
From Succinyl Chloride: For laboratory-scale synthesis requiring high yields, succinyl chloride (succinyl dichloride) is an effective but more expensive starting material. It reacts readily with alcohols to form the corresponding succinate esters. For example, succinyl chloride can be reacted with propargyl alcohol to obtain dipropargyl succinate. tandfonline.com Similarly, reaction with curcuminoids in the presence of a base like 4-(N,N-dimethylamino)pyridine (DMAP) yields curcuminoid succinate esters. smolecule.com This method avoids the equilibrium limitations of Fischer esterification.
| Precursor | Typical Alcohol Reactant(s) | Common Catalysts | Key Characteristics |
|---|---|---|---|
| Succinic Acid | Ethanol, Isobutanol, n-Butanol | H₂SO₄, p-TsOH, Heterogeneous catalysts (e.g., Zeolite HY) researchgate.net | Economical, equilibrium-limited, requires water removal for high yield. mdpi.comwikipedia.org |
| Succinic Anhydride | Isobutanol, p-Cresol, n-Butanol | None (for monoester), Acid catalysts, Montmorillonite clays fiveable.mebohrium.com | More reactive than succinic acid, useful for sequential esterification to produce mixed esters. nih.govwikipedia.org |
| Succinyl Chloride | Propargyl alcohol, Curcuminoids | Base (e.g., DMAP) smolecule.com | Highly reactive, not equilibrium-limited, suitable for sensitive substrates, but more expensive. tandfonline.com |
Condensation Reactions in Succinate Ester Synthesis
Condensation reactions provide alternative routes to substituted succinate esters by forming new carbon-carbon bonds, allowing for the introduction of substituents like the isobutyl group.
The Stobbe condensation is a specific and highly effective method for this purpose. chempedia.info It involves the reaction of a succinic acid diester, such as diethyl succinate, with a ketone or an aldehyde, like isobutyraldehyde, in the presence of a strong base (e.g., sodium ethoxide, potassium tert-butoxide). libretexts.org This reaction typically yields an alkylidene succinic acid or its corresponding monoester. smolecule.com
A procedure has been developed for the synthesis of diethyl 2,3-diisobutylsuccinate which involves a double condensation of diethyl succinate with two molecules of isobutyraldehyde. catalysis.rugoogle.com This reaction proceeds through the formation of mono- and bis-ethylidene intermediates, which are subsequently hydrogenated to yield the final saturated di-substituted succinate. catalysis.rugoogle.com This demonstrates a viable pathway to introduce isobutyl groups onto the succinate backbone.
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction where two ester molecules react in the presence of a strong base to form a β-keto ester. fiveable.meallen.in The self-condensation of diethyl succinate, for instance, can be induced by a base to produce diethylsuccinoylsuccinate, a precursor for pigments. wikipedia.org
Variations of this reaction are particularly relevant to succinate chemistry:
Dieckmann Condensation : This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.org While not directly producing this compound, the reaction of diethyl succinate via Dieckmann condensation is a known process, typically leading to a five-membered ring. brainly.compw.live
Crossed Claisen Condensation : This involves the reaction between two different esters. fiveable.me In principle, a crossed Claisen-type reaction could be envisioned to construct the succinate backbone, although this is less common than direct esterification.
Stobbe Condensation : As mentioned previously (2.1.2.1), this is considered a modification of the Claisen condensation, specifically for succinic esters, and can proceed with weaker bases. allen.inbyjus.comaakash.ac.in
| Reaction Name | Reactants | Typical Base | Primary Product Type | Relevance to Substituted Succinates |
|---|---|---|---|---|
| Stobbe Condensation | Succinic diester + Aldehyde/Ketone (e.g., Isobutyraldehyde) | NaOR, KOtBu | Alkylidene succinic acid/ester | Directly introduces substituents like isobutyl groups onto the succinate backbone. catalysis.rugoogle.com |
| Claisen Condensation (Self) | Two molecules of a succinic diester | NaOR | β-keto diester (e.g., Diethylsuccinoylsuccinate) | Forms C-C bonds between two succinate units. wikipedia.org |
| Dieckmann Condensation (Intramolecular) | A single succinic diester molecule | NaOR | Cyclic β-keto ester | Demonstrates the reactivity of succinate diesters in cyclization reactions. brainly.comwikipedia.org |
Chemo-Enzymatic and Biocatalytic Synthetic Routes for Succinates
Emerging synthetic strategies leverage enzymes to catalyze the formation of succinate esters under milder and more selective conditions compared to traditional chemical methods. researchgate.netmdpi.com Lipases are particularly prominent in this field. Immobilized Candida antarctica lipase (B570770) B (CALB), commercially known as Novozym 435, is frequently used for the esterification of succinic acid with various alcohols, including ethanol and oleyl alcohol. tandfonline.comresearchgate.netnih.govnih.gov
These biocatalytic methods include:
Direct Enzymatic Esterification : Succinic acid can be directly esterified with alcohols like ethanol or 1-octanol (B28484) using a lipase catalyst. researchgate.netnih.gov This approach offers high selectivity and avoids harsh reaction conditions. mdpi.com
Enzymatic Transesterification : A pre-existing ester, such as dimethyl succinate, can be converted to other esters through lipase-catalyzed transesterification with a different alcohol. mdpi.comresearchgate.net This is advantageous when the starting di-ester is readily available.
A chemo-enzymatic approach can also be employed, where an enzyme-catalyzed reaction is one step in a multi-step synthesis. For example, Novozym 435 can catalyze the ring-opening of succinic anhydride with glycidol, which is then followed by a chemical reaction to produce other functionalized molecules. nih.govacs.org
The foundation of a sustainable, bio-based route to succinate esters is the fermentative production of succinic acid itself. mdpi.com Succinic acid is recognized as a key platform chemical that can be produced from renewable feedstocks like biomass. nih.govgoogle.com Various microorganisms, both naturally occurring and genetically engineered, are capable of producing succinic acid in high yields.
Prominent microorganisms used for succinic acid fermentation include:
Actinobacillus succinogenes : A natural producer that can utilize a wide range of sugars, including glucose and xylose derived from lignocellulosic biomass like Napier grass or barley straw. nih.govnih.govmdpi.com
Mannheimia succiniciproducens : Another natural producer isolated from bovine rumen. nih.govwikipedia.org
Escherichia coli : A well-studied bacterium that has been extensively metabolically engineered to enhance succinic acid production, often by modifying its mixed-acid fermentation pathway. wikipedia.orgdiva-portal.org
Saccharomyces cerevisiae : An industrially important yeast that has been engineered for succinic acid production due to its high tolerance to acidic conditions. researchgate.net
The fermentation process typically occurs under anaerobic conditions where carbon dioxide is fixed, which can contribute to carbon capture. wikipedia.orgfrontiersin.org The succinic acid produced is then recovered from the fermentation broth and can be used as the starting material for the chemical or chemo-enzymatic synthesis of esters like this compound. google.com
| Microorganism | Category | Common Carbon Sources | Key Fermentation Characteristics |
|---|---|---|---|
| Actinobacillus succinogenes | Natural Producer | Glucose, Xylose, Glycerol, Lignocellulosic hydrolysates nih.govnih.govmdpi.com | High succinate yields, can utilize C5 and C6 sugars. nih.govmdpi.com |
| Mannheimia succiniciproducens | Natural Producer | Glucose, various sugars nih.govwikipedia.org | Efficient CO₂-fixing pathway. nih.gov |
| Escherichia coli | Engineered Producer | Glucose, Fructose diva-portal.org | Metabolic pathways are well-understood and extensively engineered for high yields. bohrium.comwikipedia.org |
| Saccharomyces cerevisiae | Engineered Producer | Glucose | High tolerance to low pH, which can simplify downstream processing. researchgate.net |
Enzymatic Esterification for Succinate Ester Formation
The synthesis of succinate esters, including analogues of this compound, can be effectively achieved through enzymatic esterification, a method lauded for its high selectivity and operation under mild conditions. mdpi.com Lipases, particularly Candida antarctica lipase B (CALB), are prominent biocatalysts in this process. researchgate.netnih.gov The enzymatic approach is a green alternative to chemical catalysis, often avoiding the formation of unwanted by-products. mdpi.com
Enzymatic esterification of succinic acid with alcohols like ethanol and butanol proceeds via transesterification or direct esterification. nih.govmdpi.com For instance, the synthesis of poly(butylene succinate) (PBS) has been successfully catalyzed by CALB, demonstrating the enzyme's efficacy in forming succinate ester bonds. mdpi.com Studies on the esterification of succinic acid with ethanol using immobilized CALB have been conducted at temperatures of 40°C and 50°C. nih.gov The enzyme's activity is notably influenced by the presence of water, with small amounts sometimes proving beneficial, though excess water can shift the equilibrium to favor hydrolysis. researchgate.netnih.gov
The reaction can be carried out in various media, including solvent-free systems or in organic solvents like isooctane (B107328) and diphenyl ether, to optimize substrate solubility and product formation. researchgate.net For example, in the synthesis of bio-based copolyesters, CALB-catalyzed reactions involving diethyl succinate and diols have been investigated, highlighting the versatility of this enzymatic approach. researchgate.net
Reaction Mechanisms and Mechanistic Elucidation Studies
Investigation of Nucleophilic Acyl Substitution Mechanisms
The formation of this compound via esterification is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org In this mechanism, the alcohol (ethanol or isobutanol) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the succinic acid molecule. libretexts.org This reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the carboxylic acid. libretexts.org This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orglibretexts.org
The reaction can also be promoted under basic conditions, where the alcohol is deprotonated to form a more potent alkoxide nucleophile. However, carboxylic acids are readily deprotonated by bases, which would inhibit the reaction. Therefore, acid catalysis (Fischer esterification) is the more common route for this transformation from a carboxylic acid. libretexts.org
Stereochemical Control and Diastereoselectivity in this compound Synthesis
While this compound itself is not chiral, the principles of stereochemical control are crucial in the synthesis of substituted succinate derivatives, which are valuable chiral building blocks. researchgate.net Research has focused on developing methods for the diastereo- and enantioselective synthesis of these compounds. researchgate.net
One approach involves the asymmetric hydrogenation of functionalized tetrasubstituted olefins using iridium N,P-ligand catalysts. This method has yielded various structurally diverse chiral succinate derivatives with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. researchgate.net Another strategy is the oxidative homocoupling of chiral 3-(arylacetyl)-2-oxazolidones, which provides a pathway to optically pure 2,3-diarylsuccinic acids. researchgate.net
The addition of chiral imides to α-trifluoromethanesulfonate esters has been shown to produce chiral 2,3-disubstituted succinates with moderate to excellent diastereoselectivity. researchgate.net This methodology allows for the synthesis of both syn and anti chiral products, with the reactions proceeding through an SN2 displacement of the triflate group. researchgate.net Furthermore, the stereochemistry of reactants can influence reaction kinetics, as seen in thiol-ene photopolymerizations using maleate (B1232345) and fumarate-derived monomers, which are geometric isomers. rsc.org These studies underscore the advanced techniques available to control the three-dimensional structure of succinate-based molecules during their synthesis.
Catalysis and Catalytic Systems in Succinate Ester Formation
A variety of catalytic systems are employed for the synthesis of succinate esters. These can be broadly categorized into homogeneous and heterogeneous catalysts.
Homogeneous Catalysts: Traditional homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. mdpi.comcore.ac.uk These are effective but pose challenges such as corrosion, difficulty in separation from the product mixture, and environmental concerns. core.ac.uk
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has been directed towards solid acid catalysts.
Ion-Exchange Resins: Macroporous resins like Amberlyst-15 and Amberlyst 70 are widely used and have been studied extensively for the esterification of succinic acid with ethanol. acs.orgcnrs.fracs.org They offer high catalytic activity and ease of separation.
Clay Catalysts: Montmorillonite clays exchanged with various metal cations (e.g., Al³⁺, Fe³⁺, H⁺) have proven to be active catalysts for the esterification of succinic anhydride. core.ac.ukresearchgate.net The catalytic activity is often related to the charge-to-radius ratio of the exchanged cation. core.ac.uk
Carbon-Based Catalysts: Sulfonated carbonaceous materials, such as those derived from starch ("Starbon®"), have shown high catalytic activity, sometimes exceeding that of other solid acids. whiterose.ac.ukresearchgate.net These materials are stable, even in the presence of water. whiterose.ac.uk
Zeolites: Zeolites such as H-β have demonstrated good catalytic activity and selectivity in the esterification of succinic acid with alcohols. researchgate.netresearchgate.net
The choice of catalyst significantly impacts the reaction rate and the yield of the desired diester. For example, in one study, sulfonated starch-derived catalysts showed reaction rates at least five times greater than other screened solid acids. whiterose.ac.uk
Kinetic Studies and Reaction Rate Analysis
Determination of Reaction Orders and Rate Constants
The kinetics of succinic acid esterification are complex as the reaction proceeds in two reversible steps: the formation of the monoester followed by the formation of the diester. acs.orgresearchgate.net
Succinic Acid (SA) + Alcohol ⇌ Monoester (MES) + Water Monoester (MES) + Alcohol ⇌ Diester (DES) + Water
Kinetic studies on the esterification of succinic acid with ethanol, catalyzed by Amberlyst-15 ion-exchange resin, have been performed in batch isothermal experiments. acs.orgscribd.com These studies, conducted at temperatures ranging from 78°C to 120°C, have been modeled using a pseudohomogeneous approach that provides a satisfactory fit for the experimental data. acs.orgacs.org The model considers the mole fractions of the reactants and products. scribd.com
The following table presents kinetic parameters for the esterification of succinic acid with ethanol catalyzed by Amberlyst-15, based on a pseudohomogeneous model.
Table 1: Kinetic Parameters for Succinic Acid Esterification with Ethanol
| Parameter | Value | Units |
|---|---|---|
| Activation Energy (Ea1) - Forward Step 1 | 58.8 | kJ/mol |
| Pre-exponential Factor (A1) - Forward Step 1 | 1.1 x 10^5 | L/(mol·min) |
| Activation Energy (Ea2) - Forward Step 2 | 62.5 | kJ/mol |
| Pre-exponential Factor (A2) - Forward Step 2 | 2.9 x 10^5 | L/(mol·min) |
Data derived from studies on heterogeneously catalyzed esterification. acs.orgacs.org
These kinetic models and determined constants are essential for the design and simulation of industrial processes like reactive distillation for the production of succinate esters. acs.org
Influence of Reaction Parameters on Synthesis Efficiency
The synthesis of this compound, a mixed diester of succinic acid, can be approached through several synthetic routes, primarily the direct esterification of succinic acid with ethanol and isobutanol, or through transesterification of a dialkyl succinate (such as dimethyl or diethyl succinate) with the corresponding alcohols. While specific research detailing the optimization of this compound synthesis is limited in publicly available literature, the influence of key reaction parameters can be inferred from studies on analogous succinate ester syntheses. The efficiency of the synthesis is critically dependent on parameters such as reaction temperature, catalyst type and concentration, and the molar ratio of reactants.
Catalyst: The choice and concentration of the catalyst are pivotal for achieving high conversion rates in a reasonable timeframe. Both homogeneous and heterogeneous catalysts are employed for succinate ester synthesis.
Homogeneous Catalysts: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are effective homogeneous catalysts. However, their use can lead to corrosion issues and difficulties in separation from the product mixture. scribd.com
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15, Amberlyst 70) are widely used. researchgate.netscribd.comacs.orgresearchgate.netcnrs.fr These catalysts are easily separable, reusable, and less corrosive. Studies on the esterification of succinic acid with ethanol have shown that catalyst loadings of 1-5 wt% of the total solution are effective. researchgate.netscribd.comresearchgate.net Lewis acidic ionic liquids have also been explored as efficient and reusable catalysts for the synthesis of succinate esters, such as diisopropyl succinate. researchgate.net
Molar Ratio of Reactants: The stoichiometry of the esterification reaction requires two moles of alcohol for every mole of succinic acid to produce the diester. However, to shift the reaction equilibrium towards the product side, an excess of the alcohol is typically used. For the synthesis of diethyl succinate, molar ratios of ethanol to succinic acid ranging from 10:1 to 20:1 have been investigated. researchgate.netscribd.com In the case of diisopropyl succinate synthesis, a molar ratio of isopropanol (B130326) to succinic acid of 5:1 has been found to be optimal under specific conditions. researchgate.net The use of a significant excess of one of the alcohols (e.g., ethanol or isobutanol) can also serve as the reaction solvent, eliminating the need for an additional solvent.
The following table summarizes the typical range of reaction parameters for the synthesis of succinate esters, which can be considered as a starting point for optimizing the production of this compound.
| Parameter | Typical Range | Remarks | Source |
| Temperature | 78 - 120 °C | Higher temperatures increase reaction rate but may lead to side reactions. Dependent on the boiling points of the alcohols. | researchgate.netscribd.comacs.orgresearchgate.netresearchgate.netgoogleapis.com |
| Catalyst Loading (Heterogeneous) | 1 - 9.3 wt% | Ion-exchange resins like Amberlyst are commonly used. Higher loading can increase the rate but may have economic and mass transfer implications. | researchgate.netscribd.comcnrs.fr |
| Molar Ratio (Alcohol:Acid) | 5:1 - 27:1 | An excess of alcohol is used to drive the equilibrium towards the formation of the diester. | researchgate.netscribd.comresearchgate.netcnrs.fr |
Modeling of Reaction Kinetics for Process Optimization
The development of a robust kinetic model is essential for the design, simulation, and optimization of chemical processes, including the synthesis of this compound. While specific kinetic models for this compound are not prominently featured in the reviewed literature, the principles can be derived from studies on the esterification of succinic acid with a single alcohol, such as ethanol. researchgate.netscribd.comacs.orgresearchgate.net
The esterification of succinic acid with alcohols is a reversible, two-step reaction. In the context of producing this compound, the reaction would proceed through the formation of two possible monoesters (monoethyl succinate and monoisobutyl succinate) followed by the formation of the final mixed diester.
A common approach to modeling the kinetics of such reactions is the use of a pseudo-homogeneous model. This model, despite the use of a heterogeneous catalyst, assumes that the reaction occurs in a single phase, which simplifies the mathematical treatment while often providing an acceptable fit to experimental data. researchgate.netscribd.comresearchgate.net
For the esterification of succinic acid with ethanol catalyzed by an ion-exchange resin, a pseudo-homogeneous mole fraction-based kinetic model has been successfully applied. researchgate.netscribd.comresearchgate.net The model equations describe the rate of disappearance of succinic acid and the formation of the monoethyl and diethyl esters as a function of the concentrations (or mole fractions) of the reactants and products, and the kinetic rate constants.
The general form of the rate equations for a simplified system with one alcohol (e.g., ethanol) is as follows:
Step 1: Succinic Acid + Ethanol ⇌ Monoethyl Succinate + Water
Step 2: Monoethyl Succinate + Ethanol ⇌ Diethyl Succinate + Water
The net rate of reaction for each component can be expressed by a set of differential equations incorporating both the forward and reverse reactions. The rate constants are typically determined by fitting the model to experimental data obtained at various temperatures, catalyst loadings, and reactant ratios. The temperature dependency of these rate constants is often described by the Arrhenius equation.
For the more complex system of producing this compound, the kinetic model would need to account for all possible reaction pathways, including the formation of both symmetrical (diethyl succinate, diisobutyl succinate) and the desired mixed (this compound) diesters. This would involve a larger set of coupled differential equations and a greater number of kinetic parameters to be determined.
The development of such a kinetic model would enable:
Process Simulation: Predicting the reactor performance under different operating conditions.
Optimization: Determining the optimal temperature, catalyst concentration, and reactant feed ratios to maximize the yield of this compound while minimizing by-products and reaction time.
Reactor Design: Aiding in the design and scale-up of reactors, such as batch reactors or continuous processes like reactive distillation. researchgate.netacs.org
The following table outlines the key components and considerations for developing a kinetic model for this compound synthesis, based on established methodologies for similar systems.
| Component | Description | Relevance to this compound Synthesis |
| Reaction Scheme | A detailed network of all possible elementary reaction steps. | Must include the formation of two monoesters and three possible diesters (diethyl, diisobutyl, and this compound). |
| Rate Equations | Mathematical expressions describing the rate of change of concentration for each species. | Typically based on mass action kinetics, incorporating forward and reverse reactions. For heterogeneous catalysis, the catalyst concentration is often included in the rate constant. |
| Kinetic Parameters | Rate constants for each reaction step and their temperature dependence (activation energies). | These parameters must be determined by fitting the model to experimental concentration-time data under various conditions. |
| Thermodynamic Equilibrium | The model should be able to predict the equilibrium composition of the reaction mixture. | The equilibrium constants for each reaction step are crucial for determining the maximum achievable conversion. |
| Model Validation | The model's predictive capability should be tested against experimental data not used for parameter fitting. | Ensures the reliability of the model for process optimization and design. |
Given the lack of specific published kinetic data for this compound, further experimental investigation is necessary to develop and validate a precise and reliable kinetic model for its synthesis.
Advanced Analytical and Spectroscopic Characterization of Ethyl Isobutyl Succinate
Spectroscopic Investigations for Structural Elucidation and Conformational Analysis
Spectroscopy is indispensable for the unambiguous confirmation of the molecular structure of ethyl isobutyl succinate (B1194679). Techniques like NMR and FTIR provide detailed information about the connectivity of atoms and the nature of functional groups.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For ethyl isobutyl succinate, distinct signals are expected for the ethyl group (a triplet and a quartet), the isobutyl group (a doublet, a multiplet, and another doublet), and the succinate backbone (a singlet or two multiplets depending on chirality).
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show characteristic signals for the carbonyl carbons of the ester groups, the carbons of the ethoxy and isobutoxy groups, and the methylene (B1212753) carbons of the succinate backbone.
2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm structural assignments. wikipedia.org A COSY spectrum shows correlations between coupled protons (e.g., between the CH₂ and CH₃ of the ethyl group), while an HSQC spectrum correlates each proton with the carbon atom it is directly attached to. wikipedia.orghmdb.ca This allows for the unambiguous assignment of all ¹H and ¹³C signals. libretexts.org
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (ppm) | Coupling Partner(s) |
|---|---|---|---|
| Isobutyl -CH₃ | Doublet | ~0.9 | Isobutyl -CH |
| Ethyl -CH₃ | Triplet | ~1.2 | Ethyl -CH₂ |
| Isobutyl -CH | Multiplet | ~1.9 | Isobutyl -CH₃ and -CH₂ |
| Succinate -CH₂-CH₂- | Singlet/Multiplet | ~2.6 | - |
| Isobutyl -CH₂-O | Doublet | ~3.8 | Isobutyl -CH |
| Ethyl -O-CH₂ | Quartet | ~4.1 | Ethyl -CH₃ |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Ethyl -CH₃ | ~14 |
| Isobutyl -CH₃ | ~19 |
| Isobutyl -CH | ~28 |
| Succinate -CH₂-CH₂- | ~29 |
| Ethyl -O-CH₂ | ~60 |
| Isobutyl -O-CH₂ | ~71 |
| Ester C=O | ~172 |
Table 6: Key 2D NMR Correlations for this compound
| 2D Experiment | Correlated Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | Ethyl (-O-CH₂ ↔ -CH₃) | Connectivity within the ethyl group. |
| COSY | Isobutyl (-O-CH₂ ↔ -CH ↔ -CH₃) | Connectivity within the isobutyl group. |
| HSQC | Ethyl (-O-CH₂ / C) and (-CH₃ / C) | Direct C-H bonds in the ethyl group. |
| HSQC | Isobutyl (-O-CH₂ / C), (-CH / C), (-CH₃ / C) | Direct C-H bonds in the isobutyl group. |
| HSQC | Succinate (-CH₂ / C) | Direct C-H bonds in the succinate backbone. |
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration. This band typically appears in the region of 1700-1750 cm⁻¹. mdpi.comnih.gov
Other significant absorption bands include the C-O stretching vibrations of the ester linkage, which are usually found in the 1100-1300 cm⁻¹ region, and the C-H stretching vibrations from the alkyl groups (ethyl, isobutyl, and succinate backbone) just below 3000 cm⁻¹. mdpi.com Vibrational analysis of these bands confirms the presence of the ester functional groups and the aliphatic nature of the molecule. The exact position of the carbonyl stretch can be sensitive to the local molecular environment. nih.govnih.gov
Table 7: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl (sp³ C-H) | 2850 - 3000 | Medium to Strong |
| C=O Stretch | Ester Carbonyl | 1715 - 1740 mdpi.comnih.gov | Strong, Sharp |
| C-O Stretch | Ester Linkage | 1100 - 1300 | Strong |
| C-H Bend | Methylene/Methyl | 1350 - 1470 | Variable |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry (MS) serves as a critical tool for the elucidation of the molecular weight and elemental composition of this compound. In electron ionization (EI) mass spectrometry, the this compound molecule (C10H18O4) with a molecular weight of 202.25 g/mol , undergoes fragmentation, yielding a characteristic pattern of ions. nist.govnist.gov While the molecular ion peak [M]+ at m/z 202 may be observed, it is often of low intensity. The fragmentation of esters is predictable and provides significant structural information. Key fragmentation pathways for esters include the cleavage of the bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR), and hydrogen rearrangements. libretexts.org
For succinate esters, fragmentation can be complex due to the presence of two ester functionalities. Common fragments observed in the mass spectra of similar succinate esters arise from the loss of the ethoxy radical (•OCH2CH3, mass 45) or the isobutoxy radical (•OCH2CH(CH3)2, mass 73). This would lead to the formation of acylium ions. Another typical fragmentation involves McLafferty rearrangement if the alkyl chains are long enough, although this is less likely to be a primary pathway for the ethyl and isobutyl groups.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. This high precision is invaluable in distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions). For dicarboxylic acid esters like this compound, HRMS is particularly useful for confirming the molecular formula and for identifying fragment ions with high confidence. google.com In techniques like electrospray ionization (ESI), which is a soft ionization method, protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+ are often observed, which helps in the unambiguous determination of the molecular weight. google.com
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C10H18O4 | nist.gov |
| Molecular Weight | 202.2475 g/mol | nist.govnist.gov |
| Ionization Mode | Electron Ionization (EI) | |
| Characteristic Fragments (Predicted) | ||
| [M-OC2H5]+ | m/z 157 | |
| [M-OCH2CH(CH3)2]+ | m/z 129 | |
| [C2H5OCOCH2CH2CO]+ | m/z 129 | |
| [(CH3)2CHCH2OCOCH2CH2CO]+ | m/z 157 | |
| [COOC2H5]+ | m/z 73 | |
| [COOCH2CH(CH3)2]+ | m/z 101 |
UV-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy for Quantitative Analysis and Conformational Studies
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy is generally of limited utility for the structural characterization of simple aliphatic esters like this compound. This is because the carbonyl (C=O) group in the ester functionality exhibits a weak n→π* transition at around 200-215 nm, which is often at the edge of the accessible range for standard UV-Vis spectrophotometers and can be masked by solvent cutoffs. The lack of extensive conjugation or chromophores in the molecule means it does not absorb significantly in the UV-Vis region. However, if impurities containing chromophoric groups are present, UV-Vis spectroscopy can be a sensitive method for their detection and quantification.
Near-Infrared (NIR) Spectroscopy
Near-Infrared (NIR) spectroscopy, which covers the region from approximately 780 to 2500 nm, is a powerful tool for the quantitative analysis of organic compounds, including esters. csic.es NIR spectra consist of overtones and combination bands of the fundamental molecular vibrations found in the mid-infrared region. mdpi.com For esters, characteristic absorptions in the NIR region are associated with the C-H and C=O groups. csic.es
NIR spectroscopy is particularly well-suited for quantitative analysis due to its non-destructive nature, rapid measurement times, and minimal sample preparation requirements. mdpi.com By developing calibration models using multivariate statistical methods such as Principal Component Regression (PCR) or Partial Least Squares (PLS) regression, the concentration of this compound in a mixture can be accurately determined. mdpi.com These models correlate the NIR spectral data with known concentrations from a set of calibration samples.
Conformational Studies
While not as common as NMR for this purpose, spectroscopic techniques can provide insights into the conformational preferences of succinate derivatives. nih.govresearchgate.net The rotational isomers (trans and gauche) around the central C-C bond of the succinate backbone can have slightly different vibrational energies, which may be detectable in high-resolution vibrational spectra. researchgate.net Theoretical calculations combined with detailed analysis of NIR or Raman spectra could potentially be used to study the conformational equilibrium of this compound in different solvents or at various temperatures. nih.gov
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Wavelength/Wavenumber Range | Application |
| UV-Visible | ~200-215 nm | Limited (weak n→π* transition of C=O) |
| Near-Infrared | 780-2500 nm | Quantitative analysis, process monitoring |
Advanced Hyphenated Techniques for Comprehensive Characterization
GC-MS and GC-MS/MS for Volatile and Semi-Volatile Component Analysis
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. nih.govalwsci.comresearchgate.net In this technique, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for identification. gcms.cz
The NIST Chemistry WebBook provides gas chromatography data for this compound, including retention indices on different types of columns. nist.govnist.gov This information is crucial for the identification of the compound in complex mixtures, such as flavor and fragrance compositions. gcms.czmswil.com The retention index, combined with the mass spectrum, provides a high degree of confidence in the identification of the analyte. researchgate.net
Tandem mass spectrometry (GC-MS/MS) adds another layer of specificity and sensitivity to the analysis. In GC-MS/MS, a specific precursor ion from the initial mass spectrum is selected and then further fragmented to produce product ions. This technique, often performed in multiple reaction monitoring (MRM) mode, is highly selective and can be used for the quantification of target analytes in complex matrices, even at trace levels. coresta.org For this compound, a specific precursor-to-product ion transition could be monitored for highly selective detection and quantification.
LC-MS and LC-MS/MS for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version, LC-MS/MS, are powerful techniques for the analysis of less volatile or thermally labile compounds that are not suitable for GC analysis. While this compound is amenable to GC, LC-MS can be advantageous when analyzing it within complex non-volatile matrices. nih.gov
In LC-MS, the separation is achieved by liquid chromatography, and the eluent is introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). google.com For dicarboxylic acid esters, derivatization may sometimes be employed to enhance ionization efficiency and sensitivity. longdom.org
LC-MS/MS provides enhanced selectivity and sensitivity for the analysis of dicarboxylic acids and their esters. nih.gov By selecting a specific precursor ion and monitoring its characteristic fragment ions, it is possible to quantify the analyte with high accuracy and precision, even in the presence of co-eluting interferences. longdom.org This is particularly useful for analyzing isomers, as they may have very similar retention times but different fragmentation patterns.
Thermal Analysis Coupled with Spectroscopic Methods (e.g., DSC-GC, DSC-FTIR)
Coupling thermal analysis techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) with spectroscopic methods provides a comprehensive understanding of the thermal behavior of a substance.
DSC-FTIR combines DSC, which measures the heat flow into or out of a sample as a function of temperature, with Fourier-transform infrared spectroscopy (FTIR), which identifies the chemical structure of evolved gases. nih.govmdpi.com As this compound is heated, any thermal events such as decomposition can be monitored by DSC, and the evolved gaseous products can be simultaneously analyzed by FTIR. This allows for the elucidation of decomposition pathways and the identification of degradation products. nih.gov For esters, characteristic degradation products might include the corresponding carboxylic acid, alcohol, and alkenes. mdpi.com
DSC-GC is another powerful hyphenated technique where the gases evolved during a thermal event in the DSC are trapped and then injected into a gas chromatograph for separation and subsequent identification, often by mass spectrometry. This technique would be highly effective in separating and identifying the volatile products formed during the thermal decomposition of this compound.
Studies on related succinate compounds and esters have demonstrated the utility of these hyphenated techniques in understanding their thermal stability and decomposition mechanisms. researchgate.netmdpi.commdpi.com
Table 3: Hyphenated Analytical Techniques for this compound
| Technique | Separation Method | Detection Method | Primary Application |
| GC-MS | Gas Chromatography | Mass Spectrometry | Identification and quantification of volatile components |
| GC-MS/MS | Gas Chromatography | Tandem Mass Spectrometry | Highly selective and sensitive quantification |
| LC-MS | Liquid Chromatography | Mass Spectrometry | Analysis in complex, non-volatile matrices |
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | High-specificity analysis of complex mixtures |
| DSC-FTIR | N/A (Thermal) | FTIR of evolved gas | Elucidation of thermal decomposition pathways |
| DSC-GC | N/A (Thermal) | GC of evolved gas | Separation and identification of decomposition products |
Crystallographic Studies and Solid-State Characterization (if applicable to solid forms or derivatives)
As this compound is a liquid at room temperature, single-crystal X-ray diffraction studies on the compound itself are not feasible. However, crystallographic studies can be performed on solid derivatives of succinic acid or its esters. Such studies provide precise information about the molecular geometry, conformation, and intermolecular interactions in the solid state. acs.org
For instance, crystallographic data on diethyl succinylsuccinate, a related compound, is available. documentsdelivered.com Studies on the crystal structures of various succinic acid derivatives reveal insights into hydrogen bonding patterns and molecular packing. researchgate.net While not directly applicable to liquid this compound, this information can be valuable for understanding the fundamental conformational preferences and intermolecular forces that may influence its physical properties in the liquid state and in solution. nih.gov
Solid-state characterization techniques such as Differential Scanning Calorimetry (DSC) can be used to study phase transitions, such as melting and crystallization, of solid derivatives or if this compound were to be solidified at low temperatures. mdpi.commdpi.com DSC can provide information on melting points, heats of fusion, and glass transitions. mdpi.com
Theoretical and Computational Chemistry Approaches to Ethyl Isobutyl Succinate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule like ethyl isobutyl succinate (B1194679). These calculations solve the electronic Schrödinger equation to provide information about energy, electron distribution, and molecular structure. wikipedia.org
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like ethyl isobutyl succinate. researchgate.net DFT calculations are used to determine the molecule's ground state geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, a typical DFT study would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations on organic molecules. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. ppor.az A larger gap suggests higher stability and lower reactivity.
Table 1: Illustrative DFT-Calculated Properties for an Optimized Geometry of this compound
This table presents theoretical data based on typical DFT calculations for similar ester molecules.
| Property | Illustrative Value | Significance |
| Total Energy (Hartree) | -729.5 | The absolute electronic energy of the molecule at its optimized geometry. |
| HOMO Energy (eV) | -9.8 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy (eV) | 1.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (eV) | 11.3 | An indicator of chemical stability and reactivity. ppor.az |
| Dipole Moment (Debye) | 2.1 | A measure of the molecule's overall polarity. |
Ab initio—meaning "from first principles"—methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but does not fully account for electron correlation. wikipedia.orgresearchgate.net
More advanced and computationally expensive methods, known as post-Hartree-Fock methods (e.g., Møller–Plesset perturbation theory (MP) or Coupled Cluster (CC) theory), are employed to achieve higher accuracy by incorporating electron correlation effects. wikipedia.org These high-level calculations are crucial for obtaining precise energy values and understanding subtle electronic effects within the this compound molecule. aps.orguol.de They can be used to refine the geometries obtained from DFT and provide benchmark energies for assessing the accuracy of other methods.
This compound is a flexible molecule due to the presence of several single bonds that can rotate freely. This flexibility gives rise to multiple conformers (different spatial arrangements of the atoms). Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. acs.orgchemrxiv.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior and interactions with its environment over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. researchgate.netnih.gov
For this compound, an MD simulation could be used to study its behavior in a solvent, such as water or an organic solvent. researchgate.net This would involve placing a model of the succinate molecule in a simulation box filled with solvent molecules. The simulation would then track the positions and velocities of all atoms over a period of time (typically nanoseconds).
From these simulations, one can obtain valuable information about:
Solvation Structure: How solvent molecules arrange themselves around the ester.
Translational and Rotational Motion: How the molecule moves and tumbles in the solution.
Intramolecular Dynamics: The flexibility of the ethyl and isobutyl chains and the succinate backbone.
Intermolecular Interactions: The nature and strength of interactions (e.g., van der Waals forces) between this compound and the surrounding solvent molecules.
MD simulations are particularly useful for understanding macroscopic properties like viscosity, diffusion, and miscibility from a molecular-level perspective. mdpi.com
Spectroscopic Property Prediction and Validation through Computational Models
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be compared with experimental results to confirm a molecule's structure. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for organic structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. acs.orgresearchgate.net The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with a functional like B3LYP. researchgate.netnih.gov
The process involves:
Performing a high-quality geometry optimization of the molecule, often including a thorough conformational search to identify all significant low-energy structures. acs.org
Calculating the magnetic shielding tensor for each nucleus in each low-energy conformer using the GIAO method. nih.gov
Averaging the calculated shielding tensors based on the predicted Boltzmann population of each conformer.
Converting the final shielding values (σ) into chemical shifts (δ) by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), using the equation δ = σ_ref - σ. researchgate.net
A strong correlation between the calculated and experimental NMR spectra provides powerful evidence for the correct structural assignment. mdpi.com Discrepancies can often point to incorrect assignments or highlight interesting conformational or electronic effects.
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
This table presents a hypothetical comparison to illustrate the typical accuracy of DFT-based NMR predictions for esters.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| Carbonyl (C=O) | 172.1 | 172.5 | -0.4 |
| Methylene (B1212753) (CH₂) adjacent to C=O | 29.3 | 29.1 | 0.2 |
| Methylene (O-CH₂) of Ethyl | 60.8 | 61.1 | -0.3 |
| Methyl (CH₃) of Ethyl | 14.2 | 14.0 | 0.2 |
| Methylene (O-CH₂) of Isobutyl | 68.5 | 68.9 | -0.4 |
| Methine (CH) of Isobutyl | 27.9 | 27.7 | 0.2 |
| Methyl (CH₃) of Isobutyl | 19.1 | 18.9 | 0.2 |
Prediction of Vibrational Frequencies (IR, Raman)
The vibrational modes of a molecule are determined by its geometry and the forces between its atoms. Computational methods, typically using density functional theory (DFT), can calculate the harmonic vibrational frequencies by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental vibrational modes of the molecule.
For a molecule like this compound, the predicted IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its functional groups. These would include:
C-H stretching vibrations: Typically observed in the 2800-3000 cm⁻¹ region, arising from the ethyl and isobutyl groups.
C=O stretching vibrations: Strong absorptions in the IR spectrum, usually around 1700-1750 cm⁻¹, characteristic of the ester carbonyl groups.
C-O stretching vibrations: Found in the fingerprint region (approximately 1000-1300 cm⁻¹), corresponding to the single bonds of the ester groups.
CH₂, CH₃ bending vibrations: Occurring at various frequencies in the fingerprint region.
The table below presents a hypothetical summary of expected vibrational frequencies for this compound based on typical ranges for organic esters and data for succinic acid.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H stretching (alkyl) | 2850-2980 |
| C=O stretching (ester) | 1730-1750 |
| C-O stretching (ester) | 1100-1300 |
| CH₂/CH₃ bending | 1350-1470 |
| C-C stretching | 800-1200 |
It is important to note that computational predictions often have systematic errors, and calculated frequencies are sometimes scaled to better match experimental values. Furthermore, environmental effects, such as solvent interactions, can influence vibrational frequencies. cardiff.ac.uk
Simulation of Mass Spectrometry Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions. Computational methods can be employed to simulate the fragmentation pathways of molecules in a mass spectrometer, aiding in the interpretation of experimental mass spectra.
For this compound, upon ionization in a mass spectrometer (e.g., by electron ionization), the molecular ion would be formed. This high-energy species would then undergo a series of fragmentation reactions to produce smaller, more stable ions. The simulation of these pathways involves calculating the energies of the various possible fragment ions and the transition states connecting them.
While specific fragmentation pathway simulations for this compound are not documented in the provided search results, general fragmentation patterns for esters can be predicted. Common fragmentation pathways for succinate esters include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.
McLafferty rearrangement: A characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.
Loss of the alkoxy group: Cleavage of the C-O bond of the ester.
A computational study on the fragmentation of succinic acid has shown that decarboxylation is a major pathway. researchgate.netresearchgate.net For this compound, this could translate to the loss of CO₂ or related fragments. The fragmentation of peptides cross-linked with N-hydroxysuccinimide esters also reveals complex fragmentation pathways that can be elucidated with the aid of computational analysis. nih.gov
The table below outlines plausible fragmentation pathways for this compound that could be investigated through computational simulation.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragmentation Pathway |
| 202 | C₂H₅O• | 157 | Loss of the ethoxy radical |
| 202 | C₄H₉O• | 145 | Loss of the isobutoxy radical |
| 202 | C₂H₄ | 174 | McLafferty rearrangement involving the ethyl group |
| 202 | C₄H₈ | 146 | McLafferty rearrangement involving the isobutyl group |
| 157 | CO₂ | 113 | Decarboxylation of the fragment ion |
| 145 | CO₂ | 101 | Decarboxylation of the fragment ion |
Reactivity and Mechanism Predictions via Computational Methods
Computational chemistry offers profound insights into the reactivity of molecules and the mechanisms of chemical reactions. For this compound, these methods can be used to explore its behavior in various chemical transformations.
Transition state theory (TST) is a cornerstone of computational reaction kinetics. It allows for the calculation of reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction pathway connecting reactants and products.
A computational study on the esterification of succinic acid with ethylene (B1197577) glycol using DFT has elucidated the reaction mechanism and kinetic properties. rsc.orgresearchgate.net This study investigated both self-catalyzed and non-catalyzed pathways, identifying the transition states and intermediates involved. The geometries of these species were optimized, and vibrational analysis was performed to confirm them as minima or transition states on the potential energy surface.
For the hydrolysis or transesterification of this compound, similar computational approaches could be used to:
Map the potential energy surface: Identify the reactants, intermediates, transition states, and products.
Calculate activation energies: Determine the energy barrier for the reaction, which is a key factor in determining the reaction rate.
Investigate the role of catalysts: Model the effect of acid or base catalysts on the reaction pathway and activation energy.
The Eyring equation, derived from TST, relates the rate constant of a reaction to the Gibbs free energy of activation. By calculating this value computationally, theoretical reaction rates can be determined.
Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. rsc.orgnih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, an MEP analysis would likely show:
Negative potential: Concentrated around the carbonyl oxygen atoms due to the presence of lone pairs of electrons. These sites would be attractive to electrophiles, such as protons in acid-catalyzed hydrolysis.
Positive potential: Located on the hydrogen atoms of the alkyl groups and, to a lesser extent, on the carbonyl carbon atoms. The carbonyl carbons would be the primary sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies the prediction of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
In the case of this compound:
HOMO: The HOMO would likely be localized on the oxygen atoms of the carbonyl groups, consistent with these being the most nucleophilic sites.
LUMO: The LUMO is expected to be centered on the carbonyl carbon atoms, indicating that these are the most electrophilic sites.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. A study on succinate dianions has shown that the stability is influenced by the electronic structure of the HOMO and LUMO. analytica-world.com
Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsions, play a crucial role in determining the structure and properties of molecular systems, including crystals and biological complexes. rsc.org NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions based on the electron density and its derivatives. nih.govmdpi.com
NCI plots typically use a color-coded isosurface to represent different types of interactions:
Blue: Strong, attractive interactions like hydrogen bonds.
Green: Weak, attractive van der Waals interactions.
Red: Repulsive interactions, such as steric clashes.
For this compound, NCI analysis could be used to study:
Crystal packing: To understand the intermolecular forces that govern the arrangement of molecules in the solid state.
Solvent-solute interactions: To visualize how solvent molecules interact with different parts of the this compound molecule.
Interactions with other molecules: For example, in the context of its use as a flavoring agent or in a biological system.
The analysis of NCI in energetic molecular crystals has demonstrated the importance of these interactions in determining properties like stability and sensitivity. rsc.orgmdpi.com
Structure-Activity Relationship (SAR) Studies via Computational Screening
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological or chemical activity. nih.govmdpi.com Computational screening methods, often as part of a Quantitative Structure-Activity Relationship (QSAR) approach, are powerful tools in this field.
For a class of compounds including this compound, computational SAR studies could be employed to:
Predict biological activity: For example, if succinate esters are being investigated as potential enzyme inhibitors, computational docking could be used to predict their binding affinity to the active site of a target protein. nih.gov
Optimize properties: By systematically modifying the structure of the lead compound (e.g., by changing the alkyl groups of the ester), computational methods can predict how these changes will affect its activity, solubility, or other relevant properties.
Develop predictive models: QSAR models use statistical methods to correlate molecular descriptors (calculated from the chemical structure) with experimental activity. A robust QSAR model can then be used to predict the activity of new, untested compounds.
A study on SGLT1/SGLT2 dual inhibitors utilized multiple computational strategies, including 3D-QSAR, to understand the structure-activity relationships of C-aryl glycoside derivatives. rsc.org Similar approaches could be applied to a series of succinate esters to explore their potential applications.
Environmental Fate and Biotransformation Studies of Succinate Esters
Degradation Pathways of Esters in Environmental Systems
The persistence of succinate (B1194679) esters in the environment is largely determined by their susceptibility to breakdown through both non-biological (abiotic) and biological (biotic) processes. These pathways ultimately convert the ester into simpler, less harmful substances.
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For esters like ethyl isobutyl succinate, the primary abiotic mechanisms are hydrolysis and photolysis.
Hydrolysis: This is a chemical reaction in which a water molecule cleaves one or more chemical bonds. researchgate.net In the case of succinate esters, hydrolysis involves the cleavage of the ester bonds, which yields the parent dicarboxylic acid (succinic acid) and the corresponding alcohols (ethanol and isobutanol). researchgate.netresearchgate.net The rate of hydrolysis is significantly influenced by the pH of the surrounding medium, with the reaction being catalyzed by either acidic or alkaline conditions. nih.govekb.eg Generally, ester hydrolysis is much slower at a neutral pH compared to acidic or alkaline environments. nih.gov
Photolysis: This process involves the degradation of a compound by light, particularly ultraviolet (UV) radiation from sunlight. nih.govresearchgate.net The ester molecule may absorb light energy, leading to the excitation of its electrons and the subsequent breaking of chemical bonds. Photolysis can be a significant degradation pathway for chemicals present in sunlit surface waters or on exposed soil surfaces. nih.gov For some esters, photolysis is the primary contributor to total abiotic degradation across various pH levels. nih.gov The efficiency of photolysis depends on factors such as the intensity of sunlight, the presence of other substances in the water that can absorb light, and the specific chemical structure of the ester. researchgate.net
| Degradation Mechanism | Description | Key Influencing Factors |
| Hydrolysis | Cleavage of ester bonds by reaction with water to form succinic acid and the corresponding alcohols. researchgate.net | pH (rate increases in acidic or alkaline conditions), Temperature. nih.govekb.eg |
| Photolysis | Degradation of the molecule by absorption of light energy, primarily from sunlight. researchgate.net | Light intensity, Wavelength, Presence of photosensitizing agents. nih.gov |
Biotic degradation, mediated by living organisms, is considered the most effective means of eliminating esters from the environment. semanticscholar.org This process relies on the metabolic activities of diverse microorganisms, such as bacteria and fungi. researchgate.netnih.gov
The primary mechanism for the microbial breakdown of succinate esters is enzymatic hydrolysis. Microorganisms secrete enzymes, such as lipases and esterases, that catalyze the cleavage of the ester bonds. researchgate.netmdpi.com This initial step is analogous to chemical hydrolysis but occurs much more rapidly under biological conditions. The breakdown of an asymmetrical diester like this compound likely proceeds in a stepwise manner, first yielding a monoester (monoethyl succinate or monoisobutyl succinate) and an alcohol, followed by the hydrolysis of the second ester linkage to release succinic acid and the other alcohol. researchgate.net
Once hydrolyzed, the resulting products—succinic acid, ethanol (B145695), and isobutanol—are common metabolites that can be readily utilized by many microorganisms. They are channeled into central metabolic pathways, such as the citric acid cycle (also known as the TCA or Krebs cycle), for energy production and cell biomass synthesis. researchgate.netnih.govmdpi.com
The degradation of this compound produces a series of intermediate compounds before its complete mineralization.
Initial Intermediates: The first step in both abiotic and biotic degradation is the hydrolysis of the ester linkages. This process yields succinic acid, ethanol, and isobutanol. researchgate.netsemanticscholar.org In microbial degradation, transient intermediates such as monoethyl succinate and monoisobutyl succinate may also be formed. researchgate.net
Metabolic Intermediates: Succinic acid is a key intermediate in the citric acid cycle. nih.gov Before it can enter this central metabolic pathway, it is typically activated to its coenzyme A (CoA) thioester, succinyl-CoA, by the enzyme succinyl-CoA synthetase. nih.govnih.gov This activation step is crucial for its further metabolism within the cell.
End Products: Under aerobic conditions, the complete microbial metabolism (mineralization) of the degradation intermediates results in the formation of carbon dioxide (CO₂) and water (H₂O). researchgate.net The carbon atoms from both the succinic acid and the alcohol portions of the original ester are ultimately converted to CO₂ through cellular respiration, releasing energy for the microorganisms.
| Stage | Compounds Formed |
| Initial Hydrolysis | Succinic acid, Ethanol, Isobutanol, Monoethyl succinate, Monoisobutyl succinate. |
| Central Metabolism | Succinyl-CoA. nih.govnih.gov |
| Mineralization (End Products) | Carbon Dioxide (CO₂), Water (H₂O). researchgate.net |
Bioremediation and Biotransformation Potential
The ability of microorganisms and their enzymes to transform chemical compounds forms the basis of bioremediation and biotransformation technologies. These approaches can be harnessed for the cleanup of contaminated environments or for the synthesis of valuable chemicals.
Recent advances in genetic engineering and synthetic biology have enabled the precise modification of microorganisms to enhance their metabolic capabilities. mdpi.com Scientists can now design and construct microbial "cell factories" for the specific purpose of chemical transformation. nih.govbiorxiv.org
These engineered systems often involve the introduction of novel or modified metabolic pathways into a host organism, such as Escherichia coli. nih.govbiorxiv.org By assembling modular enzymatic pathways, researchers can direct the flow of carbon from a simple feedstock like glucose towards the synthesis of a target molecule, such as a specific ester. nih.gov For instance, microbial platforms have been successfully developed for the production of ethyl lactate (B86563) and isobutyl lactate by introducing genes for lactate dehydrogenase, propionate (B1217596) CoA-transferase, and an alcohol acyltransferase into an E. coli chassis. biorxiv.org
These same principles can be applied in reverse for bioremediation. Microorganisms can be engineered to express high levels of specific esterases or to enhance the metabolic pathways responsible for degrading the resulting acids and alcohols, thereby accelerating the removal of ester pollutants from the environment. The use of powerful genome editing tools like CRISPR-Cas allows for targeted modifications to optimize these degradation pathways. mdpi.com
Isolating enzymes and using them as biocatalysts offers a more controlled approach to chemical transformation. Enzymes can function under mild conditions (temperature, pressure, and pH) and exhibit high specificity, reducing the formation of unwanted byproducts.
The key enzymes in the biotransformation of succinate esters are hydrolases, particularly lipases and esterases. researchgate.netnih.gov These enzymes catalyze the reversible reaction of ester hydrolysis and synthesis. For example, the lipase (B570770) B from the yeast Candida antarctica is highly effective at catalyzing the esterification of succinic acid with ethanol. nih.gov This reaction is reversible, meaning the same enzyme can efficiently catalyze the hydrolysis of diethyl succinate back to its acid and alcohol precursors.
Sustainable Chemistry and Green Synthesis Principles Applied to Succinate Esters
The synthesis of succinate esters, including this compound, is increasingly being guided by the principles of sustainable and green chemistry. This approach aims to reduce the environmental impact of chemical processes by focusing on the use of renewable resources, maximizing the efficiency of chemical reactions, and designing safer, less polluting synthetic routes.
Utilization of Renewable Resources for Precursor Synthesis (e.g., Lignocellulosic Biomass)
A cornerstone of green chemistry is the use of renewable feedstocks to replace petrochemicals. solubilityofthings.com For succinate esters, this primarily involves the sustainable production of their precursor, succinic acid. Traditionally synthesized from petroleum-based maleic anhydride (B1165640), there is a significant shift towards bio-based succinic acid produced via fermentation of renewable resources. cetjournal.itmcgill.ca
Lignocellulosic biomass, which includes agricultural and forestry waste, is a promising and abundant renewable feedstock for producing bio-based succinic acid. cetjournal.itnih.gov This biomass is rich in fermentable sugars like glucose and xylose, which can be converted into succinic acid by various microorganisms. proquest.com The process typically involves several key stages:
Pretreatment: Breaking down the complex structure of lignocellulose to make the sugars accessible.
Hydrolysis: Enzymatically breaking down cellulose (B213188) and hemicellulose into simple sugars.
Fermentation: Using microorganisms to convert the sugars into succinic acid.
Downstream Processing: Purifying the succinic acid from the fermentation broth.
Several microbial strains, including genetically engineered Escherichia coli and naturally occurring bacteria like Actinobacillus succinogenes and Mannheimia succiniciproducens, have been effectively used for this biotransformation. cetjournal.itresearchgate.netnih.gov Research has demonstrated the potential of various lignocellulosic materials as feedstocks for succinic acid production.
Table 1: Examples of Lignocellulosic Biomass Used for Succinic Acid Production
| Biomass Source | Microorganism | Succinic Acid Yield (g/g of sugar) | Reference |
|---|---|---|---|
| Corncob | Actinobacillus succinogenes | 0.75 | proquest.com |
| Barley Straw | Engineered Actinobacillus succinogenes | 0.67 | nih.gov |
This table is interactive. Click on the headers to sort the data.
The utilization of lignocellulosic biomass not only reduces the reliance on fossil fuels but also contributes to a circular economy by valorizing waste streams. cetjournal.it
Atom Economy and Waste Minimization in Synthetic Processes
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwikipedia.org In the synthesis of succinate esters via esterification, the goal is to maximize the incorporation of atoms from succinic acid and the corresponding alcohols (ethanol and isobutanol for this compound) into the final ester product.
The traditional Fischer-Speier esterification reaction, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically produces water as a byproduct. While this reaction can have a high yield, the generation of water lowers its atom economy.
Atom Economy Calculation for the Esterification of Succinic Acid with Ethanol and Isobutanol:
Succinic Acid + Ethanol + Isobutanol → this compound + 2 Water
Waste minimization in the synthesis of succinate esters also involves:
Catalyst Selection: Using heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing the need for costly and energy-intensive purification steps. mdpi.com
Solvent Choice: Employing greener solvents or solvent-free reaction conditions to reduce volatile organic compound (VOC) emissions. jddhs.com
Process Intensification: Integrating reaction and separation steps to improve efficiency and reduce energy consumption. mdpi.com
Design of Environmentally Benign Synthetic Routes
The design of environmentally benign synthetic routes for succinate esters focuses on reducing hazards, minimizing energy consumption, and utilizing catalysts that are both efficient and environmentally friendly. solubilityofthings.com
Catalysis: The choice of catalyst is crucial in developing greener esterification processes. While traditional homogeneous acid catalysts like sulfuric acid are effective, they are corrosive and difficult to separate from the product, leading to waste generation. mdpi.com Greener alternatives include:
Solid Acid Catalysts: Materials like ion-exchange resins and zeolites are reusable, non-corrosive, and can be easily separated, simplifying the purification process. mdpi.com
Enzymatic Catalysis: Lipases are biocatalysts that can perform esterification under mild reaction conditions with high selectivity, reducing energy consumption and the formation of byproducts.
Eco-friendly Catalysts: The use of low-cost, non-corrosive, and environmentally friendly metallic oxides, such as zinc oxide, has also been investigated for the synthesis of succinate esters. acs.org
Reaction Conditions: Optimizing reaction conditions is another key aspect of designing environmentally benign synthetic routes. This includes:
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy requirements. acs.org Microwave-assisted synthesis is one technique that can reduce reaction times and energy consumption. researchgate.net
Solvent Selection: The use of alternative solvents like water, bio-based solvents, or supercritical fluids can significantly reduce the environmental impact associated with traditional organic solvents. jddhs.com
By embracing these principles of sustainable and green chemistry, the chemical industry can move towards more environmentally responsible methods for producing succinate esters like this compound, contributing to a more sustainable future.
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for identifying and quantifying EIBS in complex matrices (e.g., wine, pharmaceuticals)?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) is widely used due to EIBS’s volatility and ester functionality. Calibration curves using internal standards (e.g., diethyl-d₆ succinate) improve accuracy. Sample preparation often involves liquid-liquid extraction with solvents like dichloromethane to isolate EIBS from interfering compounds .
Q. How can researchers optimize synthetic pathways for EIBS to improve yield and purity?
- Methodological Answer : EIBS synthesis typically involves esterification of succinic acid with isobutyl alcohol and ethanol under acid catalysis. Reaction parameters (temperature, molar ratios, catalyst concentration) should be systematically varied using a factorial design. Purity is validated via GC-FID, with thresholds for byproducts (e.g., unreacted isobutyl acetate) set using USP protocols .
Q. What are the key challenges in distinguishing EIBS from structurally similar esters (e.g., diethyl succinate) in chromatographic analysis?
- Methodological Answer : Co-elution risks can be mitigated using columns with higher polarity (e.g., HP-INNOWax) and tandem MS for fragmentation pattern differentiation. Resolution criteria (e.g., R ≥ 1.5 between EIBS and n-butyl acetate) must be established during method validation. Retention indices and spectral libraries aid confirmation .
Advanced Research Questions
Q. How do environmental conditions (pH, temperature) influence EIBS stability in aqueous solutions, and how can contradictory literature data be reconciled?
- Methodological Answer : Conduct accelerated stability studies under controlled pH (2–10) and temperature (25–60°C), monitoring degradation via HPLC-UV. Use Arrhenius modeling to predict shelf life. Contradictions may arise from matrix effects (e.g., metal ions in buffers); replicate experiments with inert containers (glass vs. plastic) to isolate variables .
Q. What experimental designs are effective for studying EIBS’s role in aroma modulation when interacting with other esters in fermented beverages?
- Methodological Answer : Employ response surface methodology (RSM) to model synergistic/antagonistic effects between EIBS and co-occurring esters (e.g., ethyl acetate). Sensory analysis (e.g., triangle tests) paired with GC-Olfactometry identifies odor-active thresholds. Statistical tools like PCA disentangle complex interactions .
Q. How can researchers address discrepancies in reported partition coefficients (log P) for EIBS across different solvent systems?
- Methodological Answer : Standardize log P measurements using shake-flask methods with octanol-water systems under controlled ionic strength and temperature. Validate via HPLC retention time correlation. Discrepancies often stem from impurities; enforce purity checks (NMR, elemental analysis) for EIBS batches .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting data on EIBS’s enzymatic hydrolysis rates in biocatalysis studies?
- Methodological Answer : Apply mixed-effects models to account for variability in enzyme sources (e.g., lipase isoforms) and reaction conditions. Bayesian meta-analysis can integrate historical data while weighting studies by methodological rigor (e.g., sample size, controls). Replicate high-impact studies with standardized protocols .
Q. How should researchers design experiments to evaluate EIBS’s diffusion kinetics in polymer matrices while minimizing experimental noise?
- Methodological Answer : Use time-lapse FTIR imaging with controlled humidity and temperature chambers. Noise reduction is achieved via triplicate runs and baseline correction algorithms (e.g., Savitzky-Golay). Compare results with molecular dynamics simulations to validate anomalous diffusion models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
